

# Amdizalisib: A Technical Guide to a Potent and Selective PI3K $\delta$ Inhibitor

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## Compound of Interest

Compound Name: Amdizalisib

Cat. No.: B10823814

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## Introduction

**Amdizalisib**, also known as HMPL-689, is a novel, orally bioavailable small molecule that acts as a potent and highly selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3K $\delta$ ). The PI3K signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of various hematological malignancies. By specifically targeting PI3K $\delta$ , which is predominantly expressed in hematopoietic cells, **Amdizalisib** offers a targeted therapeutic approach with the potential for a favorable safety profile compared to broader PI3K inhibitors. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to **Amdizalisib**.

## Chemical Structure and Properties

**Amdizalisib** is a complex heterocyclic molecule with the chemical formula C<sub>19</sub>H<sub>15</sub>ClN<sub>8</sub>. Its structure is characterized by a chiral center, leading to the (S)-enantiomer being the active pharmacological agent.

Table 1: Chemical and Physical Properties of **Amdizalisib**

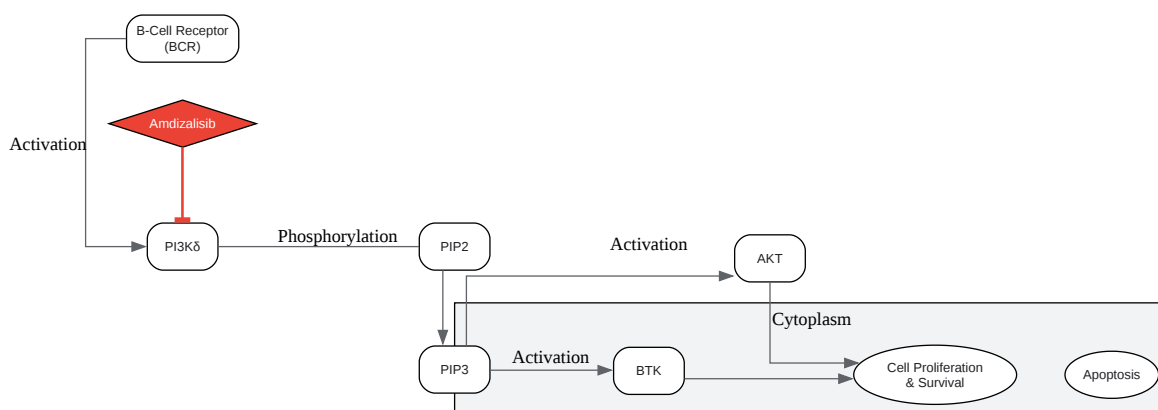
Property	Value	Reference
IUPAC Name	4-amino-6-[[[(1S)-1-(3-chloro-6-phenylimidazo[1,2-b]pyridazin-7-yl)ethyl]amino]pyrimidine-5-carbonitrile	[1]
Molecular Formula	C19H15ClN8	[1]
Molecular Weight	390.83 g/mol	
CAS Number	1894229-05-0	
SMILES	C--INVALID-LINK--Nc1c(C#N)c(N)ncn1	[1]
Appearance	Crystalline solid	
pKa (basic)	3.88	
Solubility	Soluble in DMSO. Insoluble in water. Sparingly soluble in ethanol.	[2][3]
Storage	Store at -20°C for long-term stability.	

## Mechanism of Action and Signaling Pathway

**Amdizalisib** exerts its therapeutic effects by selectively inhibiting the PI3K $\delta$  isoform, a key component of the B-cell receptor (BCR) signaling pathway. In normal B-cells, the binding of an antigen to the BCR initiates a signaling cascade that involves the activation of PI3K $\delta$ . Activated PI3K $\delta$  then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt and Bruton's tyrosine kinase (BTK). This signaling cascade ultimately promotes B-cell proliferation, survival, and differentiation.

In malignant B-cells, this pathway is often constitutively active, driving uncontrolled cell growth. **Amdizalisib** binds to the ATP-binding pocket of PI3K $\delta$ , preventing the phosphorylation of PIP2

and thereby blocking the downstream signaling cascade. This inhibition leads to the induction of apoptosis (programmed cell death) in malignant B-cells.



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**Figure 1: Amdizalisib** inhibits the PI3Kδ signaling pathway.

## Preclinical and Clinical Data

**Amdizalisib** has demonstrated potent and selective activity against PI3Kδ in a range of preclinical studies. This has translated into promising clinical activity in patients with relapsed or refractory hematological malignancies.

Table 2: In Vitro Activity of **Amdizalisib**

Assay Type	Cell Line / Target	IC50	Reference
Biochemical Assay	PI3K $\delta$	0.8 - 3 nM	
Cellular Assay (p-Akt)	Various B-cell lymphoma lines	0.8 - 3 nM	
Cell Viability	Various B-cell lymphoma lines	0.005 - 5 $\mu$ M	
Kinase Selectivity	PI3K $\alpha$ , PI3K $\beta$ , PI3K $\gamma$	>250-fold selectivity for PI3K $\delta$	

#### In Vivo Efficacy:

In animal models of B-cell lymphoma, **Amdizalisib** has been shown to significantly inhibit tumor growth and prolong survival. It has demonstrated efficacy both as a single agent and in combination with other anti-cancer therapies.

#### Clinical Trials:

**Amdizalisib** is currently being evaluated in multiple clinical trials for the treatment of various B-cell malignancies, including follicular lymphoma (FL) and other non-Hodgkin lymphomas (NHL). [4] These trials have shown that **Amdizalisib** is generally well-tolerated and demonstrates significant clinical activity in heavily pretreated patients.[5]

## Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to characterize **Amdizalisib**.

### PI3K $\delta$ Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent assay to measure the activity of PI3K $\delta$  and the inhibitory effect of **Amdizalisib**. The assay quantifies the amount of ADP produced during the kinase reaction.

#### Materials:

- Recombinant PI3K $\delta$  enzyme
- PIP2 substrate
- ATP
- **Amdizalisib** (or other test compounds)
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 96-well or 384-well plates
- Plate-reading luminometer

Protocol:

- Prepare the PI3K $\delta$  kinase reaction buffer as specified by the enzyme manufacturer.
- Prepare serial dilutions of **Amdizalisib** in the kinase reaction buffer.
- In a white-walled multiwell plate, add the PI3K $\delta$  enzyme, the diluted **Amdizalisib** or vehicle control, and the PIP2 substrate.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
- Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
- Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
- Measure the luminescence using a plate-reading luminometer.
- Calculate the percent inhibition of PI3K $\delta$  activity for each concentration of **Amdizalisib** and determine the IC50 value.

## Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

- B-cell lymphoma cell lines
- Cell culture medium and supplements
- **Amdizalisib**
- CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
- White, opaque 96-well plates
- Plate-reading luminometer

Protocol:

- Seed the B-cell lymphoma cells in a white, opaque 96-well plate at a predetermined optimal density.
- Allow the cells to adhere and grow for 24 hours.
- Prepare serial dilutions of **Amdizalisib** in the cell culture medium.
- Treat the cells with the different concentrations of **Amdizalisib** or vehicle control and incubate for a specified period (e.g., 72 hours).
- Equilibrate the plate to room temperature for approximately 30 minutes.
- Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate-reading luminometer.
- Calculate the percent cell viability relative to the vehicle-treated control and determine the IC50 value.<sup>[4][6]</sup>

## B-Cell Lymphoma Xenograft Model

This in vivo model is used to evaluate the anti-tumor efficacy of **Amdizalisib** in a living organism.

Materials:

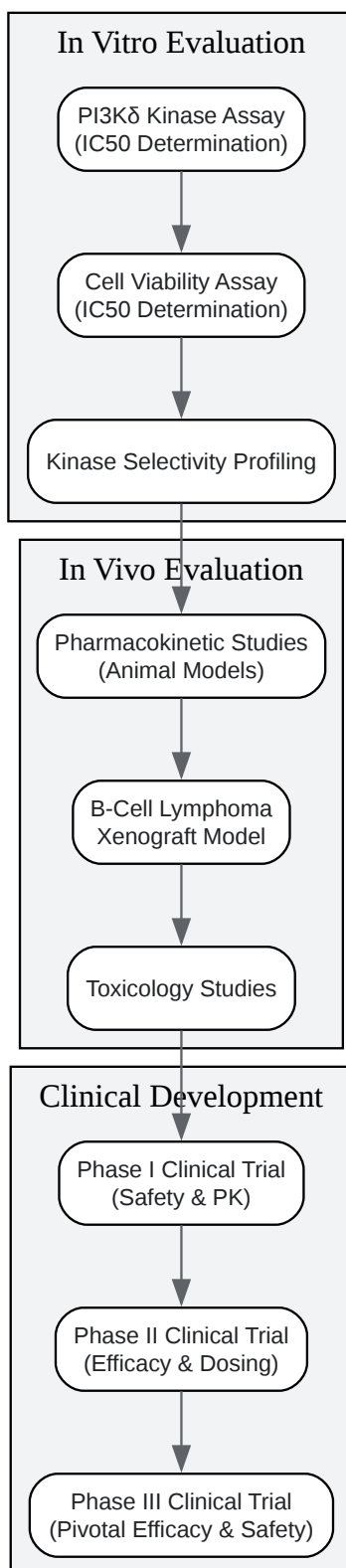
- Immunocompromised mice (e.g., NOD/SCID or NSG)
- Human B-cell lymphoma cell line
- Matrigel (optional)
- **Amdizalisib** formulation for oral administration
- Calipers for tumor measurement

Protocol:

- Culture the human B-cell lymphoma cells to the desired number.
- Resuspend the cells in a suitable medium, with or without Matrigel.
- Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.
- Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm<sup>3</sup>), randomize the mice into treatment and control groups.
- Administer **Amdizalisib** or vehicle control to the respective groups orally, according to the desired dosing schedule and duration.

- Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume.
- Monitor the body weight and overall health of the mice throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
- Compare the tumor growth inhibition between the **Amdizalisib**-treated and control groups to determine the in vivo efficacy.<sup>[7][8]</sup>





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**Figure 2:** General experimental workflow for the development of a kinase inhibitor like **Amdizalisib**.

## Conclusion

**Amdizalisib** is a promising, highly selective PI3K $\delta$  inhibitor with demonstrated preclinical and clinical activity in hematological malignancies. Its targeted mechanism of action offers the potential for improved efficacy and a more manageable safety profile. The data and protocols presented in this technical guide provide a solid foundation for further research and development of this compound and other selective PI3K inhibitors. As our understanding of the PI3K pathway in cancer continues to evolve, targeted therapies like **Amdizalisib** will likely play an increasingly important role in the treatment of various cancers.

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